![molecular formula C10H12BrN3O B1373411 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one CAS No. 1219968-05-4](/img/structure/B1373411.png)
4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one
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Description
4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one, also known as 4-BMPP, is a heterocyclic compound composed of an aromatic ring and a piperazine ring. It is a synthetic compound with a variety of potential applications in the scientific and medical fields. In particular, 4-BMPP has been studied for its potential use in synthesizing drugs, as a therapeutic agent, and as a research tool.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperazine, including compounds related to 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one, have been synthesized and evaluated for their antimicrobial properties. For instance, a series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, synthesized using a related compound, displayed potential antimicrobial activity against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Anticancer Research
Piperazine derivatives have also been explored for their potential in anticancer research. A study highlighted the antiproliferative effects of several piperazine derivatives on K-562 human chronic myelogenous leukemia cells, suggesting their relevance in cancer treatment (Saab et al., 2013).
Synthesis of PET Agents for Neuroinflammation Imaging
Another significant application is in the synthesis of PET (Positron Emission Tomography) agents. A specific derivative was synthesized for potential use in imaging IRAK4 enzyme in neuroinflammation, indicating a role in neurological research (Wang et al., 2018).
Synthesis of Serotonin Receptor Antagonists
Derivatives of piperazine, including compounds structurally related to 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one, have been synthesized as serotonin 5-HT3 receptor antagonists. These compounds could have implications in neurological disorders and therapies (Mahesh, Perumal, & Pandi, 2004).
Biofilm Inhibition
Piperazine derivatives have also been studied for their efficacy in inhibiting bacterial biofilms, which is critical in combating antibiotic-resistant strains. A study synthesized novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, which showed effective biofilm inhibition activities (Mekky & Sanad, 2020).
properties
IUPAC Name |
4-(5-bromo-3-methylpyridin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c1-7-4-8(11)5-13-10(7)14-3-2-12-9(15)6-14/h4-5H,2-3,6H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJZKEIFKAEAQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCNC(=O)C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901242119 |
Source
|
Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one | |
CAS RN |
1219968-05-4 |
Source
|
Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219968-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Bromo-3-methyl-2-pyridinyl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901242119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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